![molecular formula C13H14N4O3 B2717514 3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1206969-11-0](/img/structure/B2717514.png)
3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
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Overview
Description
“3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a chemical compound with the molecular formula C13H14N4O3 . It has a molecular weight of 274.28 . The compound is stored under refrigerated conditions .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopentanecarboxamido group attached to a [1,2,4]triazolo[4,3-a]pyridine core . The InChI code for this compound is 1S/C13H14N4O3/c18-11(8-3-1-2-4-8)14-13-16-15-10-6-5-9(12(19)20)7-17(10)13/h5-8H,1-4H2,(H,19,20)(H,14,16,18) . Further structural and spectroscopic properties of related compounds like 1,2,4-triazolo[4,3-a]pyridin-3-amine have been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .Physical And Chemical Properties Analysis
This compound is a solid . Other physical properties such as odor, boiling point, melting point, flash point, and density are not available . The compound has a molecular formula of C13H14N4O3+HCl and a molecular weight of 274.3+36.5 .Scientific Research Applications
- Researchers have investigated the antibacterial properties of this compound. Fifteen newly synthesized derivatives were tested against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains using the microbroth dilution method . The minimum inhibitory concentrations (MICs) provide insights into its effectiveness against bacterial infections.
- The compound’s structure suggests it may interact with specific targets involved in parasitic growth inhibition. By understanding these interactions, scientists can explore its potential as an antiparasitic agent .
- Scientists have evaluated its impact on enzymes and biochemical pathways. Investigating its ability to inhibit specific enzymes (e.g., kinases, proteases) provides insights into potential drug development .
Antibacterial Activity
Antiparasitic Potential
Biochemical Assays and Enzyme Inhibition
Safety and Hazards
The compound is not classified as a hazard . In case of skin contact, it is advised to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Mechanism of Action
The compound “3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a derivative of triazolo[4,3-a]pyridine. Triazolo[4,3-a]pyridines are a class of compounds that contain a pyridine ring fused with a 1,2,4-triazole ring. These compounds have been studied for their potential biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . The specific activities of these compounds can vary widely depending on the nature and position of the substituents on the rings.
The cyclopentanecarboxamido group in the compound might influence its lipophilicity, which could affect its absorption and distribution in the body. The carboxylic acid group could potentially form hydrogen bonds with biological targets, influencing its binding affinity and activity .
properties
IUPAC Name |
3-(cyclopentanecarbonylamino)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-11(8-3-1-2-4-8)14-13-16-15-10-6-5-9(12(19)20)7-17(10)13/h5-8H,1-4H2,(H,19,20)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLCZQNWNLZLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NN=C3N2C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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